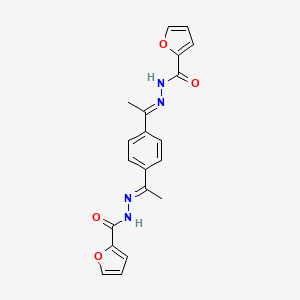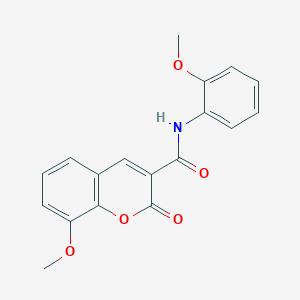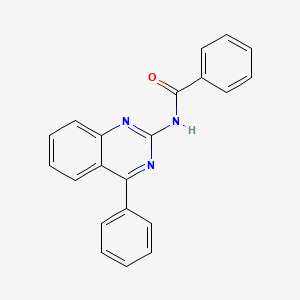![molecular formula C17H16F3NO2 B5703804 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO) that is widely used in scientific research. TSPO is a mitochondrial protein that is involved in several physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 is a promising tool for investigating the role of TSPO in various diseases and for developing new diagnostic and therapeutic agents.
Mecanismo De Acción
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide binds to TSPO with high affinity and specificity, leading to the modulation of several cellular processes. TSPO is involved in the transport of cholesterol into mitochondria, which is essential for steroidogenesis and cell survival. TSPO ligands can also regulate the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of mitochondrial function and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the production of ROS and the expression of pro-inflammatory cytokines in microglial cells. This compound can also induce the expression of neurotrophic factors and promote neuronal survival. In vivo studies have shown that this compound can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. This compound can be used as a molecular imaging agent to detect TSPO expression in vivo, allowing for the non-invasive monitoring of disease progression and treatment response. However, this compound has some limitations, including its relatively low water solubility and its susceptibility to metabolism by cytochrome P450 enzymes. These limitations can affect the pharmacokinetics and biodistribution of this compound in vivo and should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and TSPO. One direction is the development of new TSPO ligands with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and diabetes. TSPO ligands may also have potential as therapeutic agents for these diseases. Finally, the development of new imaging techniques and probes for TSPO expression may enhance our understanding of the role of TSPO in health and disease.
Conclusion:
In conclusion, this compound is a selective ligand for TSPO that has been widely used in scientific research. This compound has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. This compound has been shown to modulate several biochemical and physiological processes in vitro and in vivo, and has potential as a diagnostic and therapeutic agent for various diseases. Future research on this compound and TSPO may lead to the development of new drugs and imaging techniques that can improve our understanding and treatment of disease.
Métodos De Síntesis
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using a multistep procedure that involves several chemical reactions. The first step is the preparation of 2-(2,5-dimethylphenoxy)acetyl chloride by reacting 2-(2,5-dimethylphenoxy)acetic acid with thionyl chloride. The second step is the reaction of 2-(2,5-dimethylphenoxy)acetyl chloride with 3-(trifluoromethyl)aniline to yield this compound. The final product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research to investigate the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. TSPO expression is upregulated in several pathological conditions, and this compound can be used as a molecular imaging agent to detect TSPO expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). This compound can also be used to study the mechanism of action of TSPO ligands and to develop new TSPO-targeted drugs.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-6-7-12(2)15(8-11)23-10-16(22)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULLHLOZICUTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)